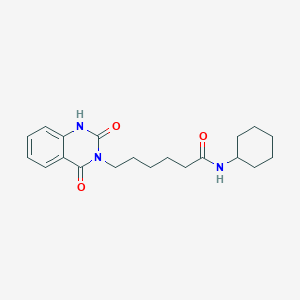
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide, also known as CHQ, is a synthetic compound that has gained significant attention in scientific research. CHQ is a quinazoline derivative and has been studied for its potential use in various biomedical applications.
Wissenschaftliche Forschungsanwendungen
Antilipidemic Activity
Research has indicated that certain heterocyclic derivatives of hexadecyl and cyclohexyl, including those related to quinazolines, exhibit significant antilipidemic activity. These compounds have been synthesized and tested in mice, where they showed a notable decrease in lipid indices, such as cholesterol and triglyceride levels. Some derivatives demonstrated activities comparable to beta-sitosterol, a standard in lipid-lowering treatments (Habib et al., 2000).
Anticancer Properties
Quinazolinone derivatives have been synthesized and evaluated for their antitumor properties. Notably, 4-anilinoquinazolines were found to exhibit potent cytotoxic effects on Ehrlich Ascites Carcinoma cells through mechanisms involving the up-regulation of proapoptotic proteins and activation of caspases, leading to apoptosis (Devegowda et al., 2016).
Antiviral Activities
A series of novel quinazolin-4(3H)-ones have been developed to target respiratory and biodefense viruses, showcasing moderate antiviral activity against strains like influenza A, severe acute respiratory syndrome coronavirus, dengue, and others. This highlights the potential of quinazolinone derivatives in antiviral drug development (Selvam et al., 2007).
Synthesis and Biological Activity
The synthesis of quinazolinone derivatives incorporating various functional groups has been extensively studied, revealing their diverse biological activities, including antibacterial, insecticidal, and anti-acetylcholinesterase effects. These compounds offer a rich area of exploration for the development of new therapeutic agents with specific biological targets (Misra & Gupta, 1982).
Eigenschaften
IUPAC Name |
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c24-18(21-15-9-3-1-4-10-15)13-5-2-8-14-23-19(25)16-11-6-7-12-17(16)22-20(23)26/h6-7,11-12,15H,1-5,8-10,13-14H2,(H,21,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRLUDOJYVPOIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-hydroxy-N-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxamide](/img/no-structure.png)
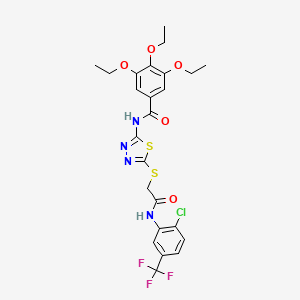
![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
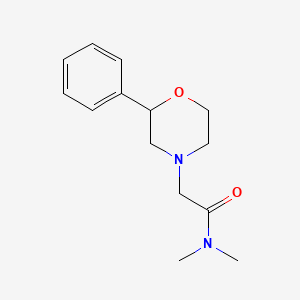
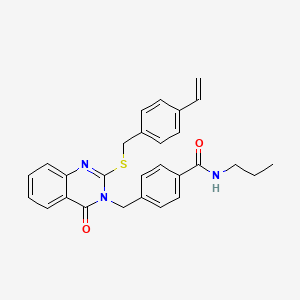
![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)
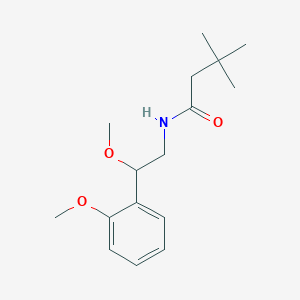
![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)
![Methyl 4-(([2,3'-bipyridin]-3-ylmethyl)carbamoyl)benzoate](/img/structure/B2874035.png)

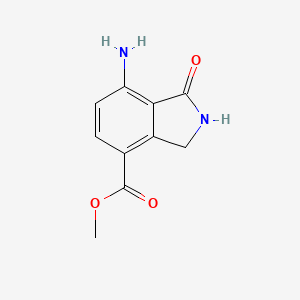
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2874041.png)
![(Z)-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2874042.png)